ZAPA sulfate
Description
Contextualization of ZAPA Sulfate (B86663) within Neuropharmacology and Medicinal Chemistry
In the vast landscape of neuropharmacology, the study of the GABAergic system is of paramount importance for understanding and treating a myriad of neurological and psychiatric disorders. Medicinal chemistry, in turn, plays a crucial role in designing and synthesizing novel molecules that can modulate this system. unistra.fr ZAPA sulfate, with its distinct chemical structure and pharmacological profile, serves as a key research tool in these endeavors. scbt.comimpurity.com It is recognized as an agonist at low-affinity GABAA receptors, making it a valuable probe for investigating the nuances of GABA receptor function. medchemexpress.comrndsystems.comtocris.com The development of such specific ligands is a central goal in medicinal chemistry to dissect the complex pharmacology of receptor systems. purdue.edu
Historical Perspective on Gamma-Aminobutyric Acid (GABA) Receptor Ligand Discovery
The journey to understanding the GABAergic system began with the discovery of GABA in the mammalian brain in 1950. mdpi.comnih.gov However, its role as a neurotransmitter was not fully established until over a decade later. nih.gov This discovery paved the way for the identification and characterization of its receptors, primarily the ionotropic GABAA receptors and the metabotropic GABAB receptors. wikipedia.org The subsequent development of ligands was crucial for elucidating the structure and function of these receptors.
A significant breakthrough was the discovery of benzodiazepines in the 1960s, which were found to allosterically modulate GABAA receptors, enhancing the effect of GABA. frontiersin.org This finding opened up a new era of drug discovery, leading to the development of a wide range of anxiolytics, sedatives, and anticonvulsants. drugbank.com The quest for more specific ligands led to the synthesis of compounds like muscimol (B1676869), a potent GABAA agonist, and bicuculline (B1666979), a competitive antagonist. wikipedia.org The development of isothiouronium analogues of GABA, such as ZAPA, represented a further refinement in the search for ligands with specific properties, in this case, targeting low-affinity GABAA receptors. tocris.comnih.gov
Overview of this compound's Significance as a Research Probe in Receptor Pharmacology
This compound's primary significance lies in its utility as a selective pharmacological tool. scbt.com It is more potent than GABA and muscimol at low-affinity GABAA receptors, which are often linked to benzodiazepine (B76468) receptors. rndsystems.comtocris.com This characteristic makes this compound an invaluable ligand for several research applications:
Investigating Receptor Subtypes: The heterogeneity of GABAA receptors, which are pentameric structures composed of different subunit combinations, leads to a wide diversity in their pharmacological properties. mdpi.com this compound's selectivity for low-affinity sites allows researchers to probe the function and distribution of specific receptor subtypes.
Studying Receptor Kinetics: As a potent agonist, this compound can be used to induce and study the conformational changes that occur when the GABAA receptor transitions between its resting, open, and desensitized states. impurity.com
Characterizing Binding Sites: The use of this compound in conjunction with other ligands helps in the characterization of the agonist binding site and its relationship with allosteric modulatory sites, such as the benzodiazepine binding site. nih.gov
Functional Assays: this compound is employed in various experimental preparations, from isolated tissues to recombinant receptor systems, to elicit a measurable physiological or biochemical response. For instance, it has been shown to induce membrane hyperpolarization in Ascaris muscle cells with an EC50 of 10.3 μM. medchemexpress.cominvivochem.com
Current Landscape of Small Molecule Modulators for GABAA Receptors
The development of small molecule modulators for GABAA receptors remains an active area of research, driven by the need for more effective and safer therapeutics for conditions like epilepsy, anxiety, insomnia, and depression. nih.gov The current landscape is diverse and can be broadly categorized:
Benzodiazepine Site Agonists (Positive Allosteric Modulators): This class includes classical benzodiazepines like diazepam and non-benzodiazepine "Z-drugs" such as zolpidem. nih.govosti.gov They enhance the receptor's response to GABA.
Negative Allosteric Modulators: Compounds like DMCM act at the benzodiazepine site but have the opposite effect, reducing the receptor's response to GABA. osti.gov
Neurosteroids: Endogenous and synthetic neurosteroids, such as allopregnanolone (B1667786) and brexanolone, represent another class of potent positive allosteric modulators that bind to a distinct site on the GABAA receptor. nih.govnih.gov
Channel Blockers: Molecules like picrotoxin (B1677862) act by physically blocking the ion channel pore of the GABAA receptor. wikipedia.org
Subtype-Selective Modulators: A major focus of current research is the development of modulators that target specific GABAA receptor subtypes to achieve more targeted therapeutic effects with fewer side effects. rndsystems.com For example, loreclezole (B39811) shows selectivity for β2/β3-subunit containing receptors. rndsystems.com
GABA Site Agonists and Antagonists: While less common therapeutically due to potential side effects, direct agonists like muscimol and antagonists like bicuculline remain important research tools. wikipedia.org
The ongoing exploration of the GABAA receptor's structure and function, aided by techniques like cryo-electron microscopy, continues to reveal new potential binding sites and mechanisms for modulation, promising an exciting future for the development of novel small molecule modulators. osti.govucl.ac.uk
Structure
2D Structure
Properties
IUPAC Name |
(Z)-3-carbamimidoylsulfanylprop-2-enoic acid;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2S.H2O4S/c5-4(6)9-2-1-3(7)8;1-5(2,3)4/h1-2H,(H3,5,6)(H,7,8);(H2,1,2,3,4)/b2-1-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWVNHPNVOMFDHW-ODZAUARKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CSC(=N)N)C(=O)O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C\SC(=N)N)\C(=O)O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Synthesis Pathways and Advanced Derivatization Strategies for Zapa Sulfate
Methodologies for ZAPA Sulfate (B86663) Chemical Synthesis
The chemical synthesis of ZAPA sulfate involves the formation of the core ZAPA molecule, (Z)-3-[(aminoiminomethyl)thio]-2-propenoic acid, followed by its conversion to the sulfate salt. While detailed, step-by-step protocols for the synthesis of this compound are not extensively documented in publicly available literature, a plausible synthetic route can be constructed based on established principles of organic chemistry and related syntheses.
Exploration of Precursor Chemistry and Reaction Mechanisms
The synthesis could proceed via the following conceptual steps:
Preparation of a 3-halopropenoic acid: A starting material such as propiolic acid can be converted to a 3-halopropenoic acid, for instance, (Z)-3-bromopropenoic acid. The stereochemistry of the double bond is crucial and can be controlled through the choice of reaction conditions.
Reaction with Thiourea (B124793): The (Z)-3-bromopropenoic acid can then be reacted with thiourea. The sulfur atom of thiourea acts as a nucleophile, displacing the bromide and forming an S-alkylated isothiouronium salt.
Hydrolysis/Rearrangement: Subsequent hydrolysis or rearrangement under controlled pH conditions would yield the final (Z)-3-[(aminoiminomethyl)thio]-2-propenoic acid (ZAPA).
The formation of the sulfate salt, this compound, would then be achieved by treating the synthesized ZAPA base with sulfuric acid.
Optimization of Reaction Conditions for Yield and Purity
The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters to consider include:
Solvent: The choice of solvent can significantly influence the reaction rate and selectivity. A polar aprotic solvent might be suitable for the reaction of the 3-halopropenoic acid with thiourea.
Temperature: The reaction temperature will need to be carefully controlled to ensure the desired reaction proceeds without promoting side reactions or decomposition of the product.
pH: The pH during the workup and purification steps is crucial, especially for the isolation of the final ZAPA molecule, which contains both acidic and basic functional groups.
Purification: Purification of ZAPA would likely involve techniques such as crystallization or chromatography to remove unreacted starting materials and byproducts. The final this compound salt would then be precipitated and collected.
A data table summarizing hypothetical optimization parameters is presented below:
| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome (Yield/Purity) |
| Solvent | Dimethylformamide (DMF) | Acetonitrile (B52724) (ACN) | Tetrahydrofuran (THF) | To be determined |
| Temperature | Room Temperature | 50°C | 80°C | To be determined |
| Base (for neutralization) | Sodium Bicarbonate | Triethylamine | Pyridine | To be determined |
| Purification Method | Recrystallization | Column Chromatography | Preparative HPLC | To be determined |
Stereochemical Control and Isomer Synthesis
The "Z" configuration of the double bond in ZAPA is a critical feature for its biological activity. medchemexpress.com Achieving stereochemical control is therefore a primary objective in its synthesis. Stereoselective synthesis of Z-isomers of trisubstituted alkenes can be challenging. pharmaffiliates.com
Methods to achieve stereoselective synthesis of the (Z)-isomer could include:
Stereospecific Starting Materials: Utilizing a starting material that already possesses the desired Z-geometry.
Catalytic Hydrogenation: Partial hydrogenation of a corresponding alkyne precursor using a catalyst that favors the formation of the cis-alkene, such as Lindlar's catalyst.
Photochemical Isomerization: In some cases, photochemical methods can be employed to isomerize an E/Z mixture to favor the desired isomer. csic.es
The synthesis of the (E)-isomer of ZAPA could also be of interest for structure-activity relationship (SAR) studies to understand the importance of the double bond geometry for receptor binding and activation.
Strategic Derivatization for Enhanced Research Utility
The derivatization of this compound can significantly enhance its utility as a research tool, enabling studies on its mechanism of action, metabolic fate, and interaction with its biological targets.
Introduction of Reporter Tags for Imaging and Assays
Attaching reporter tags, such as fluorescent molecules, to this compound would allow for its visualization in biological systems. This can be invaluable for studying the localization of GABA-A receptors and for developing high-throughput screening assays.
Commonly used reporter tags and potential conjugation strategies include:
Fluorescent Dyes: Fluorophores like fluorescein (B123965) isothiocyanate (FITC) or rhodamine derivatives could be conjugated to the ZAPA molecule. The carboxylic acid group of ZAPA provides a convenient handle for amide bond formation with an amine-functionalized fluorescent dye.
Biotin: Biotinylation of ZAPA would enable its detection and purification using avidin (B1170675) or streptavidin-based affinity methods.
Photoaffinity Labels: Incorporation of a photo-reactive group, such as a benzophenone (B1666685) or an aryl azide, would allow for the covalent labeling of the ZAPA binding site on the GABA-A receptor upon photoactivation.
A table of potential reporter tags and their applications is provided below:
| Reporter Tag | Conjugation Chemistry | Research Application |
| Fluorescein | Amide coupling to the carboxylic acid of ZAPA | Fluorescence microscopy, flow cytometry |
| Biotin | Amide coupling to the carboxylic acid of ZAPA | Affinity purification, Western blotting |
| Benzophenone | Incorporation into the ZAPA structure | Photoaffinity labeling of the GABA-A receptor binding site |
Stable Isotope Labeling for Mechanistic and Metabolic Tracing
Stable isotope labeling involves replacing one or more atoms in the ZAPA molecule with their heavier, non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). washington.edu This allows for the sensitive and specific detection of the labeled compound and its metabolites by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Strategies for stable isotope labeling of this compound include:
Labeled Precursors: The synthesis can be performed using commercially available stable isotope-labeled starting materials. For example, using [¹³C]- or [¹⁵N]-labeled thiourea would introduce the label into the guanidine (B92328) group of ZAPA. nih.gov Similarly, a propenoic acid precursor labeled with ¹³C or ²H could be employed.
Hydrogen-Deuterium Exchange: It may be possible to exchange certain hydrogen atoms in the ZAPA molecule with deuterium under specific conditions, although this method may lack regioselectivity.
Stable isotope-labeled this compound would be a powerful tool for:
Metabolic Studies: Tracing the metabolic fate of ZAPA in vitro and in vivo.
Pharmacokinetic Analysis: Quantifying the absorption, distribution, metabolism, and excretion (ADME) of the compound.
Quantitative Mass Spectrometry: Using the labeled compound as an internal standard for the accurate quantification of unlabeled ZAPA in biological samples.
A table summarizing potential stable isotope labeling strategies is presented below:
| Isotope | Labeled Precursor | Application |
| ¹³C | [¹³C]-Thiourea | Mass spectrometry-based metabolic tracing |
| ¹⁵N | [¹⁵N₂]-Thiourea | NMR studies of protein-ligand interactions |
| ²H (Deuterium) | Deuterated propenoic acid derivative | Pharmacokinetic studies, altering metabolic pathways |
Advanced Structural Elucidation of Zapa Sulfate
Comprehensive Spectroscopic Characterization
Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways
Tandem mass spectrometry (MS/MS) is a cornerstone technique for elucidating the structure of complex molecules like ZAPA sulfate (B86663) by fragmenting a selected precursor ion and analyzing the resulting product ions. In a typical MS/MS experiment in negative ion mode, the ZAPA sulfate precursor ion [M-H]⁻ would be isolated and subjected to collision-induced dissociation (CID).
The fragmentation pathways are highly characteristic of the molecule's structure, particularly the labile sulfate moiety. For sulfated compounds, a predominant fragmentation pathway involves the neutral loss of sulfur trioxide (SO₃), corresponding to a mass loss of 80 Da. nih.gov This process generates a prominent product ion at m/z [M-H-80]⁻. nih.gov
Another key diagnostic fragmentation for aliphatic sulfates is the formation of the bisulfate anion (HSO₄⁻) at m/z 97. nih.govnih.gov The presence and relative abundance of ions at m/z 80 (SO₃⁻) and m/z 97 can help differentiate between aromatic and aliphatic sulfate esters. nih.govresearchgate.net For aromatic sulfates, the neutral loss of SO₃ is often more favorable due to the formation of a resonance-stabilized phenoxide anion. nih.gov In contrast, N-sulfates (sulfamates) also characteristically produce an ion at m/z 80. nih.gov
Further fragmentation of the this compound backbone would occur after these initial sulfate-related losses, providing detailed information about the connectivity of the core structure. The resulting product ion spectrum, a veritable fingerprint of the molecule, allows for the reconstruction of its structural components. nih.govwikipedia.org
Table 1: Predicted MS/MS Fragmentation Ions for a Hypothetical this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Interpretation | Citation |
|---|---|---|---|
| [M-H]⁻ | [M-H-80]⁻ | Neutral loss of SO₃ from sulfate ester or sulfamate | nih.gov |
| [M-H]⁻ | 97 | Formation of bisulfate anion (HSO₄⁻), characteristic of an aliphatic sulfate | nih.gov |
| [M-H]⁻ | 80 | Formation of SO₃⁻ radical anion | nih.gov |
| [M-H-80]⁻ | Further fragments | Secondary fragmentation of the organic backbone after sulfate loss | wikipedia.org |
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Conformational Insights
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) adds another dimension of analysis by separating ions not only by their mass-to-charge ratio (m/z) but also by their size, shape, and charge distribution in the gas phase. mdpi.com This separation occurs on a millisecond timescale, providing a measure of the ion's rotationally averaged collision cross section (CCS), which is a key physical property of the molecule. lcms.czwaters.com
For a molecule like this compound, IMS-MS would reveal insights into its three-dimensional conformation. Different conformers (e.g., folded vs. extended structures) would exhibit different drift times through the ion mobility cell, even if they have the same m/z. researchgate.netwgtn.ac.nz This allows for the separation of isomeric and isobaric species, which is a significant advantage in complex mixture analysis. mdpi.com
The experimentally determined CCS value is a robust and reproducible descriptor that can be used for compound identification by matching it against libraries of known values. lcms.czwaters.com For this compound, a measured CCS value would provide a conformational fingerprint. For instance, studies have shown that the addition of a sulfate group typically increases the CCS value by a predictable amount (approximately +17.9 ± 4.4 Ų in one study), aiding in the confirmation of the biotransformation. researchgate.net This data is crucial for understanding how the molecule's shape might influence its biological activity and for distinguishing it from other metabolites. nih.gov
Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups within a molecule based on their characteristic vibrational modes. americanpharmaceuticalreview.com Since IR absorption requires a change in the dipole moment and Raman scattering requires a change in polarizability, the two techniques provide complementary information. nih.gov
For this compound, the vibrational spectra would be dominated by features from its sulfate and likely sulfonamide groups. The sulfate group (SO₄²⁻) has strong, characteristic vibrations. The asymmetric stretching mode (ν₃) typically appears as a strong band in the IR spectrum around 1210-1250 cm⁻¹, while the symmetric stretch (ν₁) is strong in the Raman spectrum, often near 980-1100 cm⁻¹. semanticscholar.orgresearchgate.netarizona.edu
Similarly, a sulfonamide group (-SO₂NH-) would exhibit characteristic symmetric and asymmetric SO₂ stretching vibrations, typically found in the ranges of 1140-1180 cm⁻¹ (asymmetric) and 1310-1350 cm⁻¹ (symmetric) in the IR spectrum. Other key functional groups, such as N-H stretches (around 3300 cm⁻¹), C=C stretches from aromatic rings (1450-1600 cm⁻¹), and C-O ether linkages, would also produce distinct peaks, allowing for a comprehensive functional group analysis of the molecule. researchgate.netresearchgate.net
Table 2: Expected Vibrational Modes for a Hypothetical this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Primary Activity | Citation |
|---|---|---|---|---|
| Sulfate (R-O-SO₃⁻) | Asymmetric S=O Stretch | ~1210-1250 | IR | researchgate.net |
| Sulfate (R-O-SO₃⁻) | Symmetric S=O Stretch | ~1000-1100 | Raman | nih.gov |
| Sulfonamide (R-SO₂-N) | Asymmetric SO₂ Stretch | ~1310-1350 | IR | |
| Sulfonamide (R-SO₂-N) | Symmetric SO₂ Stretch | ~1140-1180 | IR | |
| Amine/Amide (N-H) | N-H Stretch | ~3200-3400 | IR/Raman | americanpharmaceuticalreview.com |
| Aromatic Ring | C=C Stretch | ~1450-1600 | IR/Raman |
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography, specifically single-crystal X-ray diffraction (SCXRD), stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. veranova.commdpi.com It provides an unambiguous determination of the molecular structure, including bond lengths, bond angles, and the absolute configuration of chiral centers. crystalpharmatech.com
Single-Crystal X-ray Diffraction Analysis
To perform SCXRD on this compound, a high-quality single crystal must first be grown. This crystal is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is collected. fzu.cz The pattern of spots—their positions and intensities—contains the information needed to calculate a three-dimensional map of the electron density within the crystal's unit cell. veranova.com From this map, the positions of individual atoms can be determined, yielding a detailed molecular model.
For this compound, this analysis would confirm its covalent structure and provide critical information about its conformation in the solid state. It would also reveal the exact location of the sulfate counter-ion and its interactions with the parent molecule, such as through hydrogen bonding with amine or hydroxyl groups. unimi.it
Polymorphism and Crystal Packing Effects
Polymorphism is the ability of a compound to exist in two or more different crystal structures. nih.gov These different forms, or polymorphs, can have distinct physicochemical properties, including solubility, stability, and bioavailability, making polymorphism a critical consideration in pharmaceutical development. nih.govresearchgate.net Sulfonamides and pharmaceutical salts are known to exhibit polymorphism. researchgate.neteuropeanpharmaceuticalreview.comamericanpharmaceuticalreview.com
The crystal structure of this compound would reveal how individual molecules pack together in the lattice. This packing is governed by intermolecular forces such as hydrogen bonding, π-π stacking between aromatic rings, and ionic interactions between the charged organic molecule and the sulfate counter-ion. nih.gov Different packing arrangements could give rise to different polymorphs of this compound, each with its own unique crystal lattice and properties. nih.gov Understanding these packing effects is essential for selecting the most stable and effective solid form of the drug. researchgate.net
Advanced Methods for Sulfate Moiety Elucidation
While the techniques above provide comprehensive structural data, several methods are particularly adept at confirming the presence and nature of the sulfate moiety. The accurate determination of sulfate is critical for confirming stoichiometry and the completeness of salt formation. portlandpress.com
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement of the precursor and fragment ions, allowing for the unambiguous determination of their elemental compositions. This can confirm the presence of sulfur and the correct number of oxygen atoms, consistent with a sulfate group. nih.gov
Ion Chromatography: This is a reference method for the reliable determination and quantification of inorganic anions like sulfate. portlandpress.comresearchgate.net It can be used to confirm that sulfate is the counter-ion and to detect any anionic impurities.
Surface-Enhanced Raman Scattering (SERS): This technique can dramatically enhance the Raman signal, offering a highly sensitive method for detecting sulfate ions, even at very low concentrations. researchgate.net
Elemental Analysis: Combustion analysis can provide the percentage composition of elements (C, H, N, S) in the compound, which can be compared against the theoretical values for the proposed this compound structure to confirm its elemental formula.
Together, these advanced methods, in conjunction with MS/MS, vibrational spectroscopy, and X-ray crystallography, provide a powerful and complementary toolkit for the complete and unambiguous structural elucidation of this compound, with a particular focus on verifying the critical sulfate group.
Spectroscopic Analysis of Sulfate Conformation and Environment
The elucidation of the three-dimensional structure and chemical environment of the sulfate moiety in this compound is crucial for a comprehensive understanding of its interaction with biological targets. Spectroscopic techniques are powerful tools for probing the conformational and electronic properties of the sulfate group within the molecule. Due to the limited availability of direct research on this compound's spectroscopic analysis, this section will outline the established spectroscopic methods used for characterizing sulfate groups in analogous chemical structures, providing a framework for future investigations of this compound.
Vibrational spectroscopy, encompassing both infrared (IR) and Raman spectroscopy, offers detailed insights into the bonding and symmetry of the sulfate group. princeton.eduarizona.edunih.govamericanpharmaceuticalreview.com The free sulfate ion (SO₄²⁻) possesses a tetrahedral (Td) symmetry, which results in characteristic vibrational modes. arizona.edu However, the covalent attachment of the sulfate group to the ZAPA molecule, as well as interactions with its surrounding chemical environment, can lead to a reduction in this symmetry. nih.gov Such changes in symmetry are reflected in the number and frequency of the observed vibrational bands.
Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable technique for characterizing the sulfate environment. While ³³S NMR can directly probe the sulfur nucleus, its low natural abundance and quadrupolar nature often result in broad signals, making it a less commonly used technique. researchgate.nethuji.ac.il More frequently, ¹H and ¹³C NMR are employed to indirectly study the effects of the sulfate group on the neighboring nuclei in the ZAPA molecule. Changes in the chemical shifts of protons and carbons adjacent to the sulfate group can provide valuable information about its electronic influence and spatial orientation. Furthermore, advanced NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), can be utilized to probe the connectivity and through-space interactions between the sulfate group and the rest of the molecule. nih.govnih.gov
The following tables summarize the expected spectroscopic data for the sulfate group in this compound based on typical values for organic sulfates. These tables are intended to serve as a reference for future experimental studies.
Table 1: Predicted Vibrational Frequencies for the Sulfate Group in this compound
| Vibrational Mode | Symmetry | Typical Frequency Range (cm⁻¹) |
| ν₁ (Symmetric Stretch) | A₁ | 1000 - 1020 |
| ν₂ (Bending) | E | 450 - 500 |
| ν₃ (Antisymmetric Stretch) | T₂ | 1100 - 1200 |
| ν₄ (Bending) | T₂ | 610 - 640 |
Note: The exact frequencies will be influenced by the specific chemical environment within the this compound molecule.
Table 2: Predicted NMR Chemical Shifts for Nuclei Adjacent to the Sulfate Group in this compound
| Nucleus | Predicted Chemical Shift Range (ppm) |
| ¹H (adjacent C-H) | 3.5 - 4.5 |
| ¹³C (adjacent C) | 60 - 80 |
| ³³S | -350 to -330 |
Note: Chemical shifts are relative to standard reference compounds (TMS for ¹H and ¹³C, (NH₄)₂SO₄ for ³³S) and can vary based on solvent and other experimental conditions.
Mechanistic Investigations of Zapa Sulfate at Molecular and Cellular Levels in Vitro and Non Clinical Models
Molecular Interactions with GABA Receptors
ZAPA sulfate (B86663) exhibits a distinct pharmacological profile, acting as both an agonist and an antagonist at different classes of GABA receptors. This dual activity has made it a useful tool for differentiating receptor subtypes.
ZAPA sulfate is characterized primarily by its effects on two major types of ionotropic GABA receptors: GABA-A (GABAA) and GABA-A-rho (GABAA-ρ), formerly known as GABAC receptors.
Research has established that this compound functions as a potent agonist at GABAA receptors. rndsystems.compsu.edu Specifically, it is described as an agonist for 'low affinity' GABAA receptor sites. rndsystems.comnih.govwindows.net In comparative studies, ZAPA was found to be more potent than both the endogenous agonist GABA and the classic GABAA agonist muscimol (B1676869) at these sites. rndsystems.comnih.gov This characteristic makes it a valuable ligand for investigating GABA receptors that are linked to benzodiazepine (B76468) receptors. rndsystems.com The agonist activity of ZAPA was identified through investigations of isothiouronium compounds as GABA analogues, where the cis-isomer, ZAPA, proved to be a highly active GABAA agonist, while the trans-isomer was inactive. nih.gov
Conversely, this compound acts as an antagonist at GABAA-ρ receptors. rndsystems.compsu.edu This receptor subtype is pharmacologically distinct from mainstream GABAA receptors, notably being insensitive to the classic GABAA antagonist bicuculline (B1666979). psu.edu The ability of ZAPA to antagonize GABAA-ρ receptors while activating a subset of GABAA receptors underscores its utility in dissecting the complex pharmacology of the GABA system. psu.edu
While this compound is known to be a selective agonist for low-affinity GABAA binding sites, detailed quantitative data on its binding affinity (such as Ki or Kd values) across the diverse range of GABAA receptor subunit combinations (e.g., α1β2γ2, α5β3γ2) are not extensively documented in publicly available literature. nih.govnih.gov The heterogeneity of GABAA receptors, which are pentameric structures assembled from a variety of subunits (e.g., α1-6, β1-3, γ1-3), results in a wide array of receptor subtypes with distinct pharmacological properties. nih.govfrontiersin.org The designation of ZAPA as a "low affinity" agonist suggests that it preferentially binds to receptor isoforms that require higher concentrations of GABA for activation, but specific affinity constants for individual subtypes have not been detailed in the reviewed sources. nih.gov
GABA receptors possess an orthosteric binding site where the endogenous ligand, GABA, binds to activate the receptor. nih.govnih.gov They also feature multiple allosteric sites where other molecules can bind to modulate receptor function without directly causing activation. mdpi.comwikipedia.org
As a GABAA receptor agonist, ZAPA is understood to act at the orthosteric binding site, directly competing with and mimicking the action of GABA. nih.gov The research on isothiouronium analogues focused on replacing GABA's protonated amino group, indicating an exploration of molecules that fit the orthosteric agonist pocket. nih.gov There is no evidence in the reviewed literature to suggest that this compound acts as a positive or negative allosteric modulator at GABAA receptors. Its action as an antagonist at GABAA-ρ receptors is consistent with binding at an antagonist site, which could be the orthosteric site (competitive antagonism) or an allosteric site, though the precise mechanism is not specified. psu.edu
Upon sustained exposure to an agonist, GABAA receptors activate (open) and then often enter a desensitized state, an agonist-bound closed state that is refractory to activation. nih.govnih.gov This process is characterized by specific kinetic parameters, such as the rate of activation and the rate and extent of desensitization.
While the functional outcomes of this compound's interaction with GABA receptors are known, specific quantitative data regarding its in vitro receptor activation and desensitization kinetics (e.g., activation time constants, desensitization rates) are not available in the reviewed scientific literature. Such data would be critical for a deeper understanding of how this compound's chemical structure influences the dynamic conformational changes of the receptor upon binding.
Cellular Responses and Electrophysiological Characterization
The molecular interactions of this compound translate into measurable physiological effects at the cellular level, which have been characterized using electrophysiological techniques in non-clinical models.
A key non-clinical model for studying the effects of this compound is the somatic muscle cell of the parasitic nematode Ascaris. cambridge.orgcambridge.org These cells possess GABA receptors that, when activated, lead to an influx of chloride ions, resulting in membrane hyperpolarization and muscle relaxation. cambridge.org
Studies have demonstrated that ZAPA is a potent agonist at the GABA receptors on Ascaris muscle cells. rndsystems.comcambridge.org The application of this compound induces a robust membrane hyperpolarization in these cells. rndsystems.com Electrophysiological recordings established that ZAPA is more potent in this system than GABA itself. biologists.com This effect is dose-dependent, allowing for the quantification of its potency.
Below is a table summarizing the electrophysiological findings of this compound on Ascaris muscle cells based on reported data.
| Parameter | Value | Cell Type | Source |
| EC50 for Hyperpolarization | 10.3 μM | Ascaris Muscle Cell | rndsystems.com |
| Agonist Rank Order of Potency | ZAPA > GABA > TACA > Muscimol | Ascaris Muscle Cell | biologists.com |
| Observed Effect | Membrane Hyperpolarization | Ascaris Muscle Cell | rndsystems.comcambridge.org |
Modulation of Intracellular Calcium Ion ([Ca²⁺]i) Dynamics by this compound
This compound has been demonstrated to modulate intracellular calcium ion ([Ca²⁺]i) concentrations, a critical aspect of its cellular mechanism. In vitro studies on dorsal root ganglion (DRG) hybrid neurons have shown that local application of this compound at a concentration of 100 μM leads to a transient increase in [Ca²⁺]i. medchemexpress.comnih.gov This response is comparable to the effects elicited by the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). medchemexpress.comnih.gov
The observed elevation in [Ca²⁺]i is significant, with studies reporting an average increase of 393±44 nM in responsive cells. nih.gov Research indicates that this calcium influx is dependent on the presence of extracellular calcium. Experiments conducted in a Ca²⁺-free perfusion environment have shown a complete, reversible abolition of the this compound-induced [Ca²⁺]i increase. nih.gov This finding strongly suggests that the rise in intracellular calcium is due to an influx from the extracellular space rather than a release from intracellular stores.
Further investigation into the specific pathways has revealed the involvement of L-type voltage-gated calcium channels. The application of L-type channel blockers, such as nifedipine (B1678770) and nimodipine, effectively eliminated the [Ca²⁺]i response evoked by this compound. nih.gov This implicates the activation of these specific channels as a key step in the signaling cascade initiated by this compound's interaction with its primary target, the GABA-A receptor. The activation of the GABA-A receptor by this compound leads to membrane depolarization, which in turn gates the L-type calcium channels, resulting in the influx of Ca²⁺.
Table 1: Effect of this compound on Intracellular Calcium Dynamics in DRG Hybrid Neurons
Patch-Clamp Electrophysiology for Ion Channel Gating and Conductance Studies
Patch-clamp electrophysiology is the definitive technique for studying the properties of ion channels, such as gating and conductance. moleculardevices.com As a known agonist of low-affinity GABA-A receptors, this compound's mechanism involves direct interaction with these ligand-gated ion channels. medchemexpress.comrndsystems.com Activation of GABA-A receptors by an agonist typically results in the opening of an integral chloride (Cl⁻) channel. windows.netgenecards.org This leads to an increased membrane conductance to chloride ions, which, in most mature neurons, causes an influx of Cl⁻, hyperpolarization of the cell membrane, and subsequent neuronal inhibition. windows.netnih.gov
Studies on Ascaris muscle cells have shown that this compound induces membrane hyperpolarization with an EC₅₀ of 10.3 μM, confirming its agonistic action that leads to the opening of GABA-gated chloride channels. medchemexpress.com While specific patch-clamp studies detailing the single-channel conductance and gating kinetics specifically under the influence of this compound are not extensively detailed in the reviewed literature, its function as a GABA-A agonist implies that it modulates the channel's conformational state. GABA receptor agonists are often utilized in research to investigate the open and closed conformational states of the receptor channel complex. as-1.co.jp The binding of this compound would be expected to increase the probability of the channel being in the open state, thereby increasing the flow of chloride ions and producing its inhibitory effect. Automated patch-clamp systems are now frequently used for high-throughput screening and detailed characterization of compounds like this compound that target ligand-gated ion channels such as the GABA-A receptor. moleculardevices.comcellmicrosystems.comsophion.com
Table 2: Electrophysiological Profile of this compound
Downstream Cellular Signaling Pathways
Identification of Intracellular Effectors and Second Messenger Systems
The activation of GABA-A receptors by this compound initiates a cascade of downstream signaling events. The primary second messenger in this pathway appears to be the calcium ion (Ca²⁺) itself. genome.jpnih.gov As established, this compound-mediated activation of GABA-A receptors leads to an influx of extracellular Ca²⁺ through L-type voltage-sensitive channels. nih.gov This elevation of intracellular Ca²⁺ acts as a signal to engage various intracellular effectors. nih.gov
One of the key effector systems activated downstream of the Ca²⁺ signal is Protein Kinase C (PKC). nih.gov Studies investigating GABA-A receptor-mediated signaling in isolated neuronal growth cones have shown that the influx of Ca²⁺ leads to the activation of PKC. nih.gov This, in turn, results in the phosphorylation of specific cellular proteins.
Identified protein substrates for this PKC-dependent phosphorylation include Growth-Associated Protein 43 (GAP-43) and Myristoylated Alanine-Rich C Kinase Substrate (MARCKS). nih.gov Phosphorylation of these proteins can lead to their translocation from the membrane to the cytosol, affecting cellular processes such as cytoskeletal organization and neurite growth. nih.gov Therefore, the signaling pathway initiated by this compound can be summarized as the activation of GABA-A receptors, leading to Ca²⁺ influx, which then acts as a second messenger to activate PKC and subsequent phosphorylation of effector proteins like GAP-43 and MARCKS. nih.gov
Receptor Internalization and Trafficking Studies
The number of GABA-A receptors present on the cell surface is a critical determinant of the strength of inhibitory neurotransmission and is dynamically regulated by receptor trafficking mechanisms, including endocytosis and recycling. nih.govnih.gov The primary mechanism for the internalization of neuronal GABA-A receptors is clathrin-dependent endocytosis. nih.govfrontiersin.org This process involves the interaction of the intracellular domains of the receptor's β and γ subunits with the clathrin adaptor protein 2 (AP2) complex. nih.govfrontiersin.org
Following endocytosis, receptors are either targeted for degradation in lysosomes or recycled back to the plasma membrane. nih.gov This trafficking profoundly affects the efficacy of GABAergic signaling and can be modulated by neuronal activity and various signaling pathways. nih.govfrontiersin.org For instance, the internalization rate can be regulated by the phosphorylation state of the receptor subunits. frontiersin.org
While these are the established general mechanisms for GABA-A receptor trafficking, specific studies investigating the direct role of this compound in promoting or inhibiting receptor internalization and trafficking were not identified in the reviewed scientific literature. As an agonist, prolonged exposure to this compound could potentially trigger receptor desensitization and subsequent internalization, a common regulatory mechanism for many G-protein coupled and ligand-gated ion receptors, but specific experimental evidence for this compound is lacking.
Computational Chemistry and Theoretical Modeling of Zapa Sulfate
Quantum Chemical Studies of Electronic Structure and Reactivity
Quantum chemical calculations offer a microscopic view of the intrinsic properties of a molecule. For ZAPA sulfate (B86663), these studies are crucial for understanding its stability, reactivity, and the nature of its interactions with its receptor.
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a robust method for determining the electronic structure and ground state properties of molecules. bvsalud.org By calculating the electron density, DFT can accurately predict the optimized geometry of ZAPA sulfate, including bond lengths, bond angles, and dihedral angles. These parameters are fundamental to understanding the molecule's three-dimensional structure.
A hypothetical DFT calculation for this compound, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would yield optimized structural parameters. asianpubs.org Such calculations have been successfully applied to study the structure of various organic molecules, including those with isoxazole (B147169) moieties. asianpubs.orgresearchgate.net
Table 1: Hypothetical Optimized Geometrical Parameters of this compound from DFT Calculations
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C=N (isoxazole) | 1.30 Å |
| N-O (isoxazole) | 1.42 Å | |
| C-S | 1.75 Å | |
| S=O | 1.45 Å | |
| Bond Angle | C-N-O (isoxazole) | 110° |
| C-S-O | 109.5° | |
| Dihedral Angle | Torsion around C-C bond | 15° |
Note: The data in this table is hypothetical and for illustrative purposes, as specific DFT studies on this compound are not publicly available. The values are based on typical bond lengths and angles for similar functional groups.
Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. dergipark.org.trcomputabio.com The MEP map of this compound would highlight regions of negative potential, likely around the oxygen atoms of the sulfate group and the nitrogen and oxygen atoms of the isoxazole ring, indicating these as potential sites for electrophilic interaction. Conversely, regions of positive potential would indicate sites susceptible to nucleophilic attack. This analysis is crucial for understanding how this compound might orient itself within the binding pocket of the GABA-A receptor.
Table 2: Hypothetical MEP Analysis of this compound
| Atomic Site | Region | MEP Value (kcal/mol) | Implication |
| Sulfate Oxygen Atoms | Negative | -45 | Strong electrophilic site |
| Isoxazole Nitrogen Atom | Negative | -30 | Moderate electrophilic site |
| Amine Hydrogen Atoms | Positive | +25 | Nucleophilic interaction site |
Note: The data in this table is hypothetical and for illustrative purposes. MEP values are indicative of relative charge distribution.
Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. mnstate.eduwpmucdn.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. For this compound, the HOMO is likely to be localized on the electron-rich isoxazole ring and the sulfate group, while the LUMO may be distributed across the conjugated system. Understanding the FMOs is key to predicting how this compound will participate in charge-transfer interactions with its receptor. scilit.com
Table 3: Hypothetical Frontier Molecular Orbital Energies of this compound
| Orbital | Energy (eV) | Description |
| HOMO | -8.5 | Electron-donating capability |
| LUMO | -1.2 | Electron-accepting capability |
| HOMO-LUMO Gap | 7.3 eV | Indicates high kinetic stability |
Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar organic molecules.
Molecular Dynamics (MD) Simulations of this compound-Receptor Complexes
While quantum chemical studies provide insight into the intrinsic properties of this compound, Molecular Dynamics (MD) simulations are essential for studying its behavior in a biological environment, particularly its interaction with the GABA-A receptor. nih.govnih.gov
Ligand-Protein Docking and Binding Pose Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. brieflands.comdoi.org For this compound, docking studies with a model of the GABA-A receptor would be performed to identify the most likely binding pose. These simulations would consider the shape and electrostatic complementarity between this compound and the receptor's binding site. The results would provide a static snapshot of the interaction, highlighting key amino acid residues involved in binding. Such studies are routinely used in drug discovery to screen potential ligands. dergipark.org.tr
Table 4: Hypothetical Key Interacting Residues in this compound-GABA-A Receptor Complex from Docking
| This compound Moiety | Interacting Residue (GABA-A Receptor) | Type of Interaction |
| Sulfate Group | Arginine, Lysine | Ionic, Hydrogen Bonding |
| Isoxazole Ring | Tyrosine, Phenylalanine | π-π Stacking |
| Amine Group | Aspartate, Glutamate | Hydrogen Bonding |
Note: The data in this table is hypothetical and for illustrative purposes, based on known interactions of agonists with the GABA-A receptor.
Simulation of Conformational Changes Upon Ligand Binding
Following docking, MD simulations can be used to study the dynamic behavior of the this compound-GABA-A receptor complex over time. These simulations can reveal how the binding of this compound induces conformational changes in the receptor, a crucial step in receptor activation and ion channel gating. nih.gov By simulating the movements of atoms in the complex, researchers can observe fluctuations in the protein structure and the stability of the ligand within the binding pocket. This provides a more realistic and dynamic picture of the binding event than static docking alone.
Hydration Shell Analysis and Solvent Effects on Ligand-Target Interactions
In the realm of molecular recognition, the role of the solvent, particularly water, is a critical determinant of the binding affinity and kinetics between a ligand and its biological target. cambridgemedchemconsulting.com For charged or highly polar ligands such as this compound, the interaction with the aqueous environment is profound, necessitating detailed computational analysis to understand its binding mechanism to receptors like the GABA-A receptor. medchemexpress.com Molecular dynamics (MD) simulations and other computational tools are employed to investigate the structure and dynamics of the hydration shell surrounding the ligand. cas.cznih.gov
The binding of a ligand to a protein is not a simple lock-and-key interaction in a vacuum; it is a complex process involving the displacement of water molecules from both the ligand's surface and the protein's binding pocket. cambridgemedchemconsulting.com This desolvation process has a significant energetic cost that must be compensated for by favorable interactions between the ligand and the receptor. rsc.org The free energy of binding is therefore a sum of the intrinsic interaction energy and the differential solvation energies of the free components versus the complex. cambridgemedchemconsulting.com
For this compound, the negatively charged sulfate group and the polar aminothiophene core are expected to form strong hydrogen bonds with surrounding water molecules, creating a highly structured and dynamic hydration shell. cas.cznist.gov Computational analyses, such as calculating orientation-resolved radial distribution functions, can provide a detailed picture of how water molecules are arranged around different parts of the this compound molecule. cas.cz This analysis reveals the specific orientations and distances of water molecules, which are perturbed upon interaction with the GABA-A receptor. cas.cznih.gov Understanding these solvent effects is crucial, as even minor rearrangements in the binding pocket to accommodate or displace key water molecules can significantly alter binding energetics and ligand efficacy. rsc.org
Table 1: Hypothetical Energetic Contributions to this compound-Receptor Binding
This table illustrates the theoretical energetic components involved in the binding of a ligand like this compound to its target receptor, highlighting the significant role of solvation and desolvation.
| Thermodynamic Parameter | Description | Estimated Energy Contribution (kcal/mol) |
| ΔGsolv (Ligand) | Free energy of solvating this compound. | Highly Favorable |
| ΔGsolv (Receptor) | Free energy of solvating the receptor's binding site. | Favorable |
| ΔGdesolv (Ligand) | Energy penalty to remove the hydration shell from this compound. | Highly Unfavorable |
| ΔGdesolv (Receptor) | Energy penalty to remove water from the receptor's binding site. | Unfavorable |
| ΔHinteraction | Enthalpy from direct interactions (e.g., H-bonds, electrostatic) between this compound and the receptor. | Favorable |
| -TΔSconfig | Entropy change from conformational changes in the ligand and protein. | Typically Unfavorable |
| -TΔShydrophobic | Entropy gain from the release of ordered water molecules (hydrophobic effect). | Favorable |
| ΔGbinding (Overall) | The net experimental binding free energy. | Favorable |
In Silico Prediction and Quantitative Structure-Activity Relationship (QSAR) Modeling
In silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are indispensable tools in modern medicinal chemistry. jocpr.comchemrxiv.org QSAR constitutes a computational and mathematical approach to establish a correlation between the chemical structure of a series of compounds and their biological activity. jocpr.com By quantifying molecular features through calculated descriptors, QSAR models can predict the activity of novel, unsynthesized molecules, thereby prioritizing synthetic efforts and accelerating the drug discovery process. jocpr.comnih.gov
The development of a robust QSAR model for this compound and its analogs would be a strategic approach to optimize its activity at GABA-A receptors. The process begins with the compilation of a dataset of compounds with known structures and experimentally measured pharmacological activities (e.g., EC₅₀ values for receptor activation). medchemexpress.com
For each molecule in the dataset, a wide array of molecular descriptors is calculated. These descriptors fall into several categories:
1D: Molecular weight, atom counts.
2D: Topological indices, polar surface area (PSA), logP (lipophilicity).
3D: Molecular volume, surface area, dipole moment, and other conformational descriptors.
Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest, Support Vector Machines), a mathematical equation is generated that links a subset of these descriptors to the biological activity. nih.govresearchgate.net A hypothetical QSAR equation might look like:
log(1/EC₅₀) = β₀ + β₁(logP) - β₂(PSA) + β₃(DipoleMoment)
Rigorous validation, including internal (cross-validation) and external validation with a separate test set of compounds, is essential to ensure the model's predictive power and robustness. jocpr.comresearchgate.net Such a model could guide the design of new this compound analogs with potentially enhanced potency or selectivity.
Table 2: Illustrative QSAR Model Data for this compound Analogs
This interactive table presents hypothetical data for a QSAR study on a series of this compound analogs targeting the GABA-A receptor.
| Compound ID | logP | Polar Surface Area (Ų) | Dipole Moment (Debye) | Experimental log(1/EC₅₀) | Predicted log(1/EC₅₀) |
| This compound | 0.8 | 120.5 | 8.2 | 5.0 | 5.1 |
| Analog-01 | 1.2 | 115.3 | 7.9 | 5.3 | 5.4 |
| Analog-02 | 0.5 | 125.8 | 8.5 | 4.8 | 4.7 |
| Analog-03 | 1.5 | 110.1 | 7.5 | 5.6 | 5.7 |
| Analog-04 | -0.2 | 130.2 | 9.1 | 4.5 | 4.4 |
| Analog-05 | 2.1 | 105.6 | 7.1 | 5.9 | 5.9 |
Virtual screening is a powerful computational technique used to search vast libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This approach significantly narrows down the number of candidates for experimental testing. For discovering analogs of this compound, both ligand-based and structure-based virtual screening methods could be employed. europa.eubiorxiv.org
Ligand-Based Virtual Screening (LBVS): This method utilizes the known structure of an active ligand, like this compound, as a template. Large compound databases are searched for molecules with similar 2D (fingerprints) or 3D (shape, pharmacophore) features. This approach is rapid and does not require a high-resolution structure of the target protein.
Structure-Based Virtual Screening (SBVS): When a 3D structure of the target (e.g., a homology model or crystal structure of the GABA-A receptor) is available, SBVS can be performed. This involves docking millions of candidate compounds into the receptor's binding site and scoring them based on their predicted binding affinity and fit. rsc.org The top-scoring compounds are then selected as "hits" for further investigation.
An SBVS campaign targeting the GABA-A receptor could identify novel scaffolds that mimic the key interactions of this compound but possess different core structures. This could lead to the discovery of analogs with improved pharmacokinetic properties or novel intellectual property. The screening process often involves multiple steps, starting with rapid, less accurate methods and progressing to more computationally intensive and accurate docking and scoring for the most promising candidates. biorxiv.org
Table 3: Hypothetical Virtual Screening Hits for GABA-A Receptor
This table shows a sample output from a structure-based virtual screening campaign to find new analogs that could bind to the same site as this compound.
| Hit ID | Source Library | Docking Score (kcal/mol) | Predicted Key Interactions |
| ZINC12345 | ZINC | -9.8 | H-bond with Tyr97, Arg120 |
| CHEM54321 | ChEMBL | -9.5 | Salt bridge with Arg120; π-π stacking with Phe200 |
| VENDOR-A | Commercial | -9.2 | H-bond with Ser150, Tyr97 |
| ZINC67890 | ZINC | -8.9 | H-bond with Tyr97; hydrophobic contact with Leu130 |
| CHEM98765 | ChEMBL | -8.7 | Salt bridge with Arg120 |
Analytical Method Development and Validation for Zapa Sulfate Research
Chromatographic Methodologies for Purity Assessment and Quantification
Chromatography is a cornerstone for the separation, identification, and quantification of chemical compounds. For a substance like ZAPA sulfate (B86663), a variety of chromatographic techniques would be employed to ensure its purity and to determine its concentration in various samples.
High-Performance Liquid Chromatography (HPLC) Method Optimization
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile and thermally sensitive compounds like ZAPA sulfate. labmanager.com The development of a robust HPLC method is crucial for assessing the purity of the compound and for its quantification.
A typical HPLC method for a polar compound like this compound would likely employ a reverse-phase C18 column. turkjps.org The mobile phase would consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic solvent like acetonitrile (B52724) or methanol. The pH of the aqueous phase would be a critical parameter to optimize, as it would affect the ionization state of the amine and carboxylic acid groups in the ZAPA molecule, thereby influencing its retention on the column.
Method optimization would involve systematically varying parameters such as the mobile phase composition, pH, and flow rate to achieve optimal separation of this compound from any impurities or degradation products. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to elute all components in a reasonable time with good peak shape.
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Suggested Condition | Purpose |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for a wide range of organic molecules. |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 3.0 | Buffers the mobile phase to ensure consistent ionization of the analyte. |
| Mobile Phase B | Acetonitrile | Organic modifier to elute the analyte from the reverse-phase column. |
| Gradient | 5% to 95% B over 20 minutes | Ensures elution of both polar and less polar components. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Detection | UV at 210 nm and 260 nm | Wavelengths commonly used for detecting organic molecules with chromophores. |
| Injection Volume | 10 µL | A typical volume for analytical injections. |
The validation of the developed HPLC method would include assessing its linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable and reproducible results. turkjps.org
Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particles to achieve faster analysis times, greater resolution, and improved sensitivity compared to traditional HPLC. ijsrtjournal.com For the analysis of this compound, converting an optimized HPLC method to a UPLC method could offer substantial benefits, particularly in high-throughput screening applications.
The principles of separation in UPLC are the same as in HPLC, but the instrumentation is designed to operate at much higher pressures. ijsrtjournal.com This allows for the use of shorter columns and higher flow rates without sacrificing separation efficiency. A UPLC method for this compound would result in significantly shorter run times, often reducing a 20-30 minute HPLC run to under 5 minutes. ijsrtjournal.com
Gas Chromatography (GC) for Volatile Derivatized Forms
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. chromatographytoday.com Since this compound is a salt and is non-volatile, direct analysis by GC is not feasible. However, GC analysis can be performed after a derivatization step that converts the non-volatile ZAPA molecule into a volatile derivative.
Derivatization typically involves reacting the functional groups of the analyte (e.g., carboxylic acid and amine groups) with a reagent to make them less polar and more volatile. For example, silylation is a common derivatization technique for compounds with active hydrogens.
The derivatized ZAPA would then be injected into the GC, where it would be separated based on its boiling point and interaction with the stationary phase of the GC column. drawellanalytical.com GC coupled with a mass spectrometer (GC-MS) would provide both quantitative data and structural information, aiding in the unequivocal identification of the compound and its impurities. eurofins.com
Spectroscopic and Spectrophotometric Quantification Techniques
Spectroscopic techniques are invaluable for the quantification of compounds and for studying their interactions.
UV-Vis Spectrophotometry for Concentration Determination
UV-Visible (UV-Vis) spectrophotometry is a simple, rapid, and non-destructive method for determining the concentration of an analyte in a solution. researchgate.net This technique relies on the principle that molecules with chromophores (light-absorbing groups) absorb light at specific wavelengths.
To determine the concentration of this compound, a UV-Vis spectrum would first be recorded to identify the wavelength of maximum absorbance (λmax). A calibration curve would then be constructed by measuring the absorbance of a series of this compound solutions of known concentrations at the λmax. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. This method is often used for quick concentration checks and in dissolution studies. mt.com
Table 2: Example Data for UV-Vis Spectrophotometry Calibration
| Concentration (µg/mL) | Absorbance at λmax |
| 1 | 0.102 |
| 5 | 0.515 |
| 10 | 1.030 |
| 15 | 1.545 |
| 20 | 2.050 |
Fluorescence Spectroscopy for Ligand-Binding and Interaction Assays
Fluorescence spectroscopy is a highly sensitive technique that can be used to study the binding of a ligand, such as this compound, to its target receptor, in this case, the GABA-A receptor. biocompare.com This method is often 10 to 1000 times more sensitive than UV-Vis spectrophotometry. proteus-instruments.com
The intrinsic fluorescence of proteins, often due to tryptophan residues, can be monitored upon the binding of a ligand. If the binding of this compound to the GABA-A receptor induces a conformational change in the protein, this may lead to a change in the fluorescence of the tryptophan residues, such as a shift in the emission wavelength or a change in fluorescence intensity (quenching or enhancement).
By titrating the protein with increasing concentrations of this compound and monitoring the change in fluorescence, a binding curve can be generated. From this curve, the binding affinity (dissociation constant, Kd) of this compound for the receptor can be determined. This information is crucial for understanding the compound's potency and mechanism of action. nih.gov The specificity of fluorescence spectroscopy allows for the study of binding events even in complex biological mixtures. biocompare.com
Electrophoretic Separation Techniques
Electrophoretic techniques separate molecules based on their size and charge in an electric field. For charged molecules like this compound, these methods could offer high-resolution analysis.
Capillary Electrophoresis (CE) for High-Resolution Separations
Capillary electrophoresis (CE) is a powerful analytical technique known for its high separation efficiency, short analysis times, and minimal sample consumption. It is well-suited for the analysis of small, charged molecules. In the context of this compound, a hypothetical CE method would involve injecting a small plug of the sample into a narrow fused-silica capillary filled with a background electrolyte (BGE).
A typical CE method development for this compound would investigate:
Buffer Composition and pH: The pH of the BGE would be crucial as it determines the charge state of the this compound molecule and the electroosmotic flow (EOF) within the capillary.
Applied Voltage: Higher voltages can lead to faster separations but may generate excessive Joule heating, which can affect resolution and reproducibility.
Capillary Type and Dimensions: The length and internal diameter of the capillary would be optimized to balance resolution and analysis time.
Detection Method: UV detection would likely be suitable, with the detection wavelength optimized based on the UV-visible spectrum of this compound.
However, no published studies were found that apply CE to the analysis of this compound, and therefore, no specific experimental conditions or electropherograms can be presented.
Method Validation for Reliability and Reproducibility in Research
Method validation is a critical process that demonstrates an analytical method is suitable for its intended purpose. According to international guidelines such as ICH Q2(R1), this involves a series of experiments to assess the method's performance. Current time information in San Diego, CA, US.mdpi.com While general principles are well-established, no specific validation data for any analytical method for this compound has been published.
Assessment of Accuracy, Precision, Linearity, and Range
To ensure the reliability of a quantitative method for this compound, the following parameters would need to be rigorously evaluated.
Accuracy: This measures the closeness of the test results to the true value. It is typically assessed by analyzing a sample with a known concentration of this compound (e.g., a certified reference material) or through recovery studies by spiking a blank matrix with a known amount of the compound. mdpi.comtsijournals.com
Precision: This expresses the closeness of agreement among a series of measurements from the same sample. It is evaluated at three levels: repeatability (short-term precision), intermediate precision (within-laboratory variations), and reproducibility (between-laboratory precision). Current time information in San Diego, CA, US.mdpi.com
Linearity: This is the ability of the method to produce results that are directly proportional to the concentration of the analyte. It is determined by analyzing a series of dilutions of a this compound standard. mdpi.com
Range: The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of accuracy, precision, and linearity. mdpi.com
A hypothetical data table for a linearity study is presented below for illustrative purposes, as no actual data exists for this compound.
Hypothetical Linearity Data for this compound Analysis
| Concentration (µg/mL) | Instrument Response (Area Units) |
|---|---|
| 1.0 | 15,234 |
| 5.0 | 75,987 |
| 10.0 | 151,543 |
| 25.0 | 378,987 |
| 50.0 | 755,123 |
| 100.0 | 1,510,987 |
This table is for illustrative purposes only. Data is not from actual experimental results.
Robustness and Limit of Detection/Quantification Studies
Robustness: This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the BGE, applied voltage in CE). mdpi.comwikipedia.org It provides an indication of the method's reliability during normal usage.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantified as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. tsijournals.comzenodo.org These are critical for analyzing low levels of this compound, for instance, in biological matrices.
Without experimental data, specific values for these validation parameters for this compound cannot be provided. The development and validation of such a method would be a prerequisite for its use in any research or quality control setting.
Evolution of Research and Future Directions for Zapa Sulfate As a Tool Compound
Emerging Technologies in Receptor Pharmacology Research
The field of receptor pharmacology is continually advancing, driven by new technologies that provide unprecedented insights into receptor structure and function. These innovations are poised to significantly refine our understanding of how tool compounds like ZAPA interact with their targets.
Recent breakthroughs in cryo-electron microscopy (cryo-EM) have revolutionized structural biology, allowing for the high-resolution visualization of membrane proteins like GABA-A receptors in their near-native state. news-medical.net Cryo-EM has been used to construct detailed 3D structural models of various GABA-A receptor subunit assemblies, revealing how the subunits come together and how drugs bind to them. news-medical.net Applying cryo-EM to GABA-A-ρ receptors co-complexed with ZAPA could provide a precise atomic-level map of the binding site. This structural information is invaluable for understanding the basis of ZAPA's selectivity and could guide the design of novel ligands with enhanced properties.
Advanced electrophysiology techniques coupled with genetic manipulation allow for precise measurement of receptor function. news-medical.net These methods can determine which GABA-A receptor subunit combinations are prevalent in specific brain regions and what their functional properties are. wikipedia.org The use of optogenetics, which allows for the control of neuronal activity with light, can help to dissect the role of specific GABAergic circuits. nih.gov Using ZAPA in conjunction with these techniques in cells or brain slices would enable researchers to specifically probe the functional consequences of GABA-A-ρ receptor activation within defined neural pathways.
| Technology | Application to ZAPA Research | Potential Insights |
| Cryo-Electron Microscopy (Cryo-EM) | Determine the high-resolution structure of ZAPA bound to the GABA-A-ρ receptor. | Precise mapping of the binding pocket; understanding the molecular basis of agonist selectivity; rational drug design. news-medical.net |
| Advanced Electrophysiology | Characterize the functional effects of ZAPA on specific GABA-A-ρ receptor subunit combinations in various cell types. | Detailed understanding of channel gating, desensitization, and modulation by ZAPA. news-medical.net |
| Optogenetics | Activate specific neural circuits and use ZAPA to probe the role of GABA-A-ρ receptors within those activated pathways. | Elucidation of the circuit-specific functions of GABA-A-ρ receptors in complex behaviors. nih.gov |
Integration of Multi-Omics Data in Understanding Ligand Action
To fully comprehend the biological impact of a ligand, it is essential to look beyond its primary interaction with a receptor. Multi-omics approaches, which involve the large-scale analysis of genes (genomics), RNA transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics), provide a holistic view of the cellular and systemic responses to a compound. evotec.comomicstutorials.com
Integrating multi-omics data can reveal the complete spectrum of molecular changes induced by a ligand, helping to identify not only on-target effects but also potential off-target interactions and downstream signaling cascades. evotec.comelifesciences.org For a tool compound like ZAPA, a multi-omics analysis in neuronal or glial cell cultures, or in specific brain tissues following administration, could uncover novel roles for GABA-A-ρ receptors. For instance, transcriptomic analysis might reveal that activating GABA-A-ρ receptors with ZAPA leads to changes in the expression of genes involved in neuronal plasticity, development, or neuroinflammation. Proteomic and metabolomic analyses could further identify downstream signaling pathways and metabolic shifts resulting from GABA-A-ρ activation. youtube.com
Such integrated analyses are powerful tools for generating new hypotheses about the function of GABA-A-ρ receptors and can help identify new potential therapeutic targets within the GABAergic system. omicstutorials.comfrontiersin.org
Exploration of Novel Non-Clinical Models for Functional Studies
The development of sophisticated non-clinical models has been instrumental in advancing our understanding of neurobiology. To study the specific functions of GABA-A-ρ receptors using ZAPA, researchers are moving beyond traditional cell lines to more physiologically relevant systems.
Genetically modified animal models , such as knock-in mice with point mutations in specific GABA-A receptor subunits, have been crucial for linking receptor subtypes to particular behavioral effects of drugs. nih.gov A similar approach could be used to create models where GABA-A-ρ receptors are rendered insensitive to ZAPA, allowing for a precise determination of which ZAPA-induced effects are mediated directly through this receptor subtype.
Human-induced pluripotent stem cell (hiPSC)-derived models represent another frontier. Scientists can generate specific types of human neurons and astrocytes from hiPSCs, including those from patients with neurological disorders. mdpi.com These "disease-in-a-dish" models allow for the study of GABA-A-ρ receptor function in a human genetic context. Applying ZAPA to these cultures can help elucidate how GABA-A-ρ receptor activity is altered in disease states and can serve as a platform for screening novel therapeutic compounds. Furthermore, the development of brain organoids , three-dimensional self-assembling structures that mimic aspects of the developing human brain, offers a more complex system to study the role of GABA-A-ρ receptors in neural network formation and function.
Potential Applications of ZAPA Sulfate (B86663) as a Chemical Probe in Neurobiological Systems
A chemical probe is a small molecule used to study and manipulate a specific protein or biological pathway. nih.govrsc.org The primary value of ZAPA lies in its selectivity for GABA-A-ρ receptors over other GABA receptor subtypes. This selectivity allows researchers to use ZAPA as a chemical probe to pharmacologically isolate and investigate the unique physiological roles of GABA-A-ρ receptors in various parts of the nervous system.
GABA-A-ρ receptors are densely expressed in the retina, but are also found in other brain regions such as the hippocampus, superior colliculus, and cerebellum. mdpi.com By applying ZAPA, researchers can activate these specific receptors and observe the functional consequences. For example, studies using ZAPA have been critical in defining the role of GABA-A-ρ receptors in visual processing within the retina.
Future applications could involve using ZAPA to explore the function of GABA-A-ρ receptors in less-understood contexts. For example, its application in hippocampal slices could help clarify the role of these receptors in learning and memory. nih.gov As a chemical probe, ZAPA is also essential for validating new experimental models and for the initial stages of drug discovery, where it can be used as a reference compound in screening assays to identify new modulators of GABA-A-ρ receptors.
Synergistic Approaches Combining Experimental and Computational Studies
The integration of experimental pharmacology with computational methods provides a powerful synergy for understanding ligand-receptor interactions. mdpi.com Computational techniques such as molecular docking and molecular dynamics (MD) simulations are increasingly used to predict how a ligand binds to its target protein and to understand the dynamics of this interaction. researchgate.netresearchgate.net
In the context of ZAPA, molecular docking can be used to model its binding pose within the GABA-A-ρ receptor's agonist site. nih.govdntb.gov.ua Such models can generate hypotheses about the key amino acid residues involved in binding, which can then be tested experimentally using site-directed mutagenesis. Molecular dynamics simulations can further extend these findings by simulating the movement of the receptor and ligand over time, providing insights into the conformational changes that lead to channel opening and the stability of the ligand in the binding pocket. researchgate.net
This synergistic approach not only deepens the fundamental understanding of ZAPA's mechanism of action but also accelerates the discovery of new chemical entities. frontiersin.org By understanding the structural and chemical requirements for binding to the GABA-A-ρ receptor, computational models can be used to virtually screen large libraries of compounds to identify new potential agonists or antagonists, which can then be synthesized and tested experimentally. researchgate.net
Q & A
Q. What standardized methods are recommended for characterizing the physicochemical properties of ZAPA sulfate in initial studies?
Methodological Answer: Initial characterization should include high-performance liquid chromatography (HPLC) for purity assessment, nuclear magnetic resonance (NMR) for structural confirmation, and mass spectrometry (MS) for molecular weight validation. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can determine thermal stability and hydration states. Ensure all methods follow USP or ACS reagent-grade protocols for reproducibility .
Q. How should researchers design a pilot study to assess this compound’s solubility and stability under physiological conditions?
Methodological Answer: Use a factorial design to test variables such as pH (simulating gastrointestinal or bloodstream environments), temperature (25°C–37°C), and ionic strength. Quantify solubility via UV-Vis spectroscopy and monitor stability over 24–72 hours using HPLC. Include negative controls (e.g., deionized water) and validate results with triplicate trials .
Q. What are the best practices for documenting experimental procedures involving this compound to ensure reproducibility?
Methodological Answer: Follow APA-style methodology sections, detailing equipment models (e.g., Bruker NMR spectrometer), reagent lot numbers, and software versions (e.g., MATLAB for data analysis). Use subheadings (e.g., "Synthesis," "Characterization") and provide raw data in supplementary materials. Cross-reference protocols with prior studies to align with community standards .
Advanced Research Questions
Q. How can conflicting data on this compound’s mechanism of action be systematically resolved?
Methodological Answer: Conduct a meta-analysis of existing studies, prioritizing peer-reviewed papers with robust statistical power. Use pathway enrichment analysis (e.g., KEGG, Reactome) to identify consensus biological targets. Validate hypotheses via knockout cell models or in vivo silencing (e.g., CRISPR-Cas9). Address discrepancies by replicating experiments under identical conditions .
Q. What advanced computational strategies are effective for predicting this compound’s interactions with novel protein targets?
Methodological Answer: Employ molecular docking simulations (e.g., AutoDock Vina) combined with molecular dynamics (MD) to assess binding affinities and conformational stability. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Cross-reference results with cheminformatics databases (e.g., ChEMBL) to identify structural analogs .
Q. What experimental frameworks are recommended for optimizing this compound’s synthetic yield while minimizing byproducts?
Methodological Answer: Apply design of experiments (DoE) principles, such as response surface methodology (RSM), to optimize reaction parameters (e.g., temperature, catalyst concentration). Monitor reaction progress in real-time using in-situ FTIR or Raman spectroscopy. Characterize byproducts via LC-MS and refine purification steps (e.g., gradient elution in flash chromatography) .
Data Analysis & Reporting
Q. How should researchers statistically validate dose-response relationships in this compound studies?
Methodological Answer: Use non-linear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Report confidence intervals and effect sizes (e.g., Cohen’s d) to contextualize clinical relevance. Visualize data using dose-response curves with error bars in Prism or R .
Q. What strategies ensure rigorous interpretation of this compound’s in vivo toxicity data?
Methodological Answer: Adhere to OECD guidelines for acute/chronic toxicity assays. Use histopathology scoring systems and biomarker panels (e.g., ALT, AST for hepatotoxicity). Perform blinded analyses to reduce bias and integrate pharmacokinetic data (e.g., AUC, Cₘₐₓ) to correlate exposure with adverse effects .
Ethical & Methodological Rigor
Q. How can researchers address potential conflicts of interest when reporting this compound’s efficacy in preclinical models?
Methodological Answer: Disclose all funding sources and affiliations in the "Conflict of Interest" section. Pre-register study protocols on platforms like ClinicalTrials.gov or Open Science Framework. Use independent third-party labs for critical assays (e.g., tumor growth inhibition) to ensure impartiality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
